![molecular formula C13H14N4O4S B2396215 N-(2-(3-metil-2,2-dióxido benzo[c][1,2,5]tiadiazol-1(3H)-il)etil)isoxazol-5-carboxamida CAS No. 2034453-97-7](/img/structure/B2396215.png)

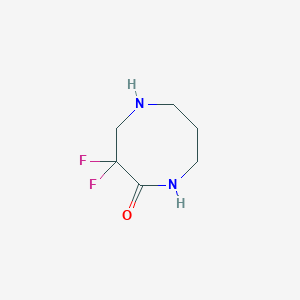

N-(2-(3-metil-2,2-dióxido benzo[c][1,2,5]tiadiazol-1(3H)-il)etil)isoxazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

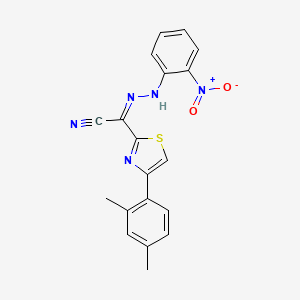

The compound N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a unique chemical entity, integrating various functional groups and exhibiting significant potential for applications across diverse scientific fields. This article delves into the synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds to provide a comprehensive understanding of this intriguing molecule.

Aplicaciones Científicas De Investigación

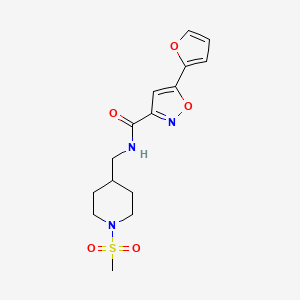

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is utilized across several scientific domains:

Chemistry: It serves as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.

Medicine: The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: Used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mecanismo De Acción

Target of Action

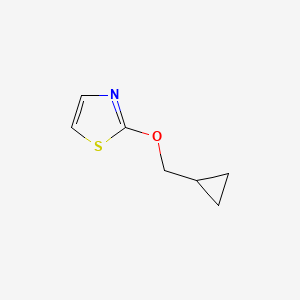

The compound, also known as N-[2-(1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also potential visible-light organophotocatalysts .

Mode of Action

The compound interacts with its targets through an electron donor–acceptor (D–A) system . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of the photocatalyst can be systematically modified .

Biochemical Pathways

The compound affects the photovoltaic and fluorescence pathways .

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups . This suggests that the compound’s ADME properties and bioavailability could potentially be tailored for specific applications.

Result of Action

The compound’s action results in changes to the optoelectronic and photophysical properties of the photocatalyst . These changes enable the compound to be used in photovoltaics or as fluorescent sensors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the use of light as a “traceless” reagent has been discussed within the chemical community as a method to perform environmentally sustainable chemistry . The rise of photoredox catalysis as a powerful tool for enabling organic transformations has been concurrent with this discussion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide involves multiple steps:

Formation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: This is generally achieved via cyclization reactions starting from appropriate thiadiazole precursors under controlled temperature and pressure conditions.

Linkage to Isoxazole Ring: The next step involves a coupling reaction to link the benzo[c][1,2,5]thiadiazole moiety to an isoxazole ring through an ethyl chain, using specific catalysts and reaction conditions optimized for high yield and purity.

Carboxamide Formation: Finally, the compound is converted into its carboxamide form by reacting with suitable amines under amide-forming conditions, typically involving coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Scaling up the synthesis for industrial production would necessitate optimizing reaction conditions for safety, yield, and cost-effectiveness. Continuous flow reactions and automated synthesis platforms can be employed to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide can undergo various types of chemical reactions:

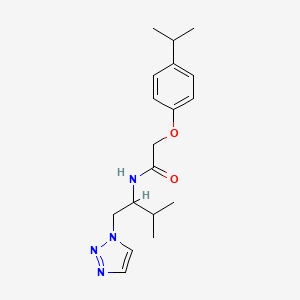

Oxidation: This compound is prone to oxidation reactions due to the presence of sulfur and nitrogen atoms within the thiadiazole ring.

Reduction: The compound can also be reduced under appropriate conditions, potentially altering the electronic properties of the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the isoxazole ring and the carboxamide group.

Common Reagents and Conditions: Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents such as lithium aluminium hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed: Reaction conditions will dictate the major products. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in amine derivatives. Substitution reactions often yield modified isoxazole or benzo[c][1,2,5]thiadiazole derivatives.

Comparación Con Compuestos Similares

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide can be compared to other similar compounds such as:

N-(2-(benzothiadiazolyl)ethyl)isoxazole-5-carboxamide: Similar structure but lacks the methyl and sulfone groups, resulting in different reactivity and application potential.

3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole derivatives: These compounds have structural similarity but may lack the isoxazole moiety, altering their chemical and biological properties.

Isoxazole-5-carboxamide derivatives: Compounds focusing solely on the isoxazole ring, without the benzo[c][1,2,5]thiadiazole, exhibiting different reactivity and usage.

The uniqueness of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide lies in its dual ring structure, incorporating both a benzo[c][1,2,5]thiadiazole and an isoxazole moiety, offering a versatile platform for diverse chemical and biological interactions.

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-16-10-4-2-3-5-11(10)17(22(16,19)20)9-8-14-13(18)12-6-7-15-21-12/h2-7H,8-9H2,1H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIKUJILLUPDFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)

![N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2396138.png)

![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2396141.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2396146.png)

![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)